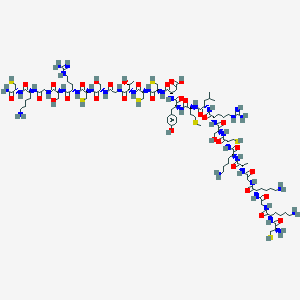
Conus magus toxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
レヴィパリナは、ブタの腸粘膜から誘導された低分子量ヘパリン(LMWH)です。主に抗血栓剤として使用され、血栓の形成を防ぐのに役立ちます。 レヴィパリナは、抗トロンビンへの結合を通じて因子XaとIIaの不活性化を触媒することで作用し、最終的に凝固カスケードの阻害につながります .
準備方法
レヴィパリナは、ブタの腸粘膜から抽出されたヘパリンの亜硝酸による脱重合によって合成されます 。このプロセスには、ヘパリン分子をより小さな断片に分解することが含まれ、その結果、分子量が低い化合物になります。 レヴィパリナの平均分子量は約3900ダルトンです .
化学反応の分析
レヴィパリナは、以下を含むさまざまな化学反応を受けます。
酸化と還元: これらの反応はレヴィパリナの構造を改変し、その抗血栓特性を変化させる可能性があります。
置換: この反応は、レヴィパリナ分子中の1つの官能基を別の官能基に置き換えることを伴い、抗トロンビンへの結合親和性に影響を与える可能性があります。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。これらの反応の条件は、目的の結果に応じて変化する可能性があります。
主な生成物: これらの反応から生成される主な生成物は、改変された分子構造と潜在的に異なる薬理学的特性を持つレヴィパリナの改変バージョンです
科学研究の用途
レヴィパリナは、以下を含む幅広い科学研究の用途があります。
科学的研究の応用
Reviparin has a wide range of scientific research applications, including:
Chemistry: In chemistry, reviparin is studied for its unique chemical properties and potential modifications to enhance its efficacy as an antithrombotic agent.
Biology: In biological research, reviparin is used to study the mechanisms of blood clotting and the role of antithrombin in the clotting cascade.
Medicine: Medically, reviparin is used to prevent and treat deep vein thrombosis (DVT) and pulmonary embolism (PE). .
Industry: In the pharmaceutical industry, reviparin is developed and manufactured as a therapeutic agent for various thrombotic conditions
作用機序
レヴィパリナは、血液凝固を阻害するタンパク質である抗トロンビンに結合することにより、その効果を発揮します。この結合は、血栓の形成に不可欠な凝固因子XaとIIaの不活性化を触媒します。 これらの因子を阻害することにより、レヴィパリナは効果的に血栓の形成を防ぎ、血栓症イベントのリスクを軽減します .
類似の化合物との比較
レヴィパリナは、エノキサパリンやダルテパリンなどの他の低分子量ヘパリン(LMWH)と比較されます。 これらの化合物はすべて同様の作用機序を共有していますが、レヴィパリナは、いくつかの研究で、より好ましい忍容性プロファイルと出血合併症が少ないことが示されています 。 レヴィパリナの独自の特徴には、特定の分子量と調製方法があり、これはその薬物動態学的および薬力学的特性に影響を与える可能性があります .
類似の化合物
エノキサパリン: レヴィパリナと同様の適応症に使用されるもう1つのLMWHで、DVTとPEの予防と治療が含まれます。
ダルテパリン: これもLMWHであり、血栓症の予防と治療に使用され、レヴィパリナと比較して、わずかに異なる分子構造と薬理学的プロファイルを持っています.
レヴィパリナの独自の調製方法と特定の分子量は、その独特の薬理学的特性に貢献し、血栓症の予防と治療における貴重な薬剤となっています。
類似化合物との比較
Reviparin is compared with other low molecular weight heparins (LMWHs) such as enoxaparin and dalteparin. While all these compounds share similar mechanisms of action, reviparin has been shown to have a preferable tolerability profile and fewer bleeding complications in some studies . The unique aspects of reviparin include its specific molecular weight and the method of preparation, which can influence its pharmacokinetic and pharmacodynamic properties .
Similar Compounds
Enoxaparin: Another LMWH used for similar indications as reviparin, including the prevention and treatment of DVT and PE.
Reviparin’s unique preparation method and specific molecular weight contribute to its distinct pharmacological properties, making it a valuable agent in the prevention and treatment of thrombotic conditions.
特性
CAS番号 |
107407-86-3 |
|---|---|
分子式 |
C102H178N36O32S7 |
分子量 |
2645.2 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C102H178N36O32S7/c1-50(2)34-63(128-87(157)60(20-14-31-113-101(109)110)125-95(165)68(43-141)132-97(167)71(47-174)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-171)91(161)127-62(26-33-177-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72(48-175)98(168)137-73(49-176)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70(46-173)96(166)126-61(21-15-32-114-102(111)112)88(158)131-66(41-139)85(155)117-39-76(146)121-58(18-8-12-29-105)86(156)133-69(45-172)80(108)150/h22-25,50-52,55-73,79,139-143,171-176H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+,73-,79-/m0/s1 |
InChIキー |
WGJAVYDGIUBMQI-BWDUIEOPSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N |
Key on ui other cas no. |
107407-86-3 |
配列 |
CKGKGAKCSRLMYDCCTGSCRSGKC |
同義語 |
Conus magus toxin omega-CmTX omega-conotoxin (Conus magus) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















